molecular formula C16H17F2NO3S B7570896 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline

2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline

Cat. No.: B7570896
M. Wt: 341.4 g/mol
InChI Key: NCZKWMSSDYKLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is a chemical compound that belongs to the class of sulfonyl anilines. This compound has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes or proteins that are involved in the disease process. For example, in cancer cells, the compound has been shown to inhibit the activity of certain enzymes that are involved in cell division and proliferation. In autoimmune diseases, the compound has been shown to inhibit the activity of specific immune cells that are responsible for the disease process.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in the disease process. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases. In cancer cells, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline in lab experiments include its high purity, good yields, and ease of synthesis. The compound has also been extensively studied for its potential as a drug candidate for various diseases. However, the limitations of using the compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline. These include:
1. Further optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the mechanism of action of the compound to fully understand how it exerts its effects.
3. Development of analogs of the compound to improve its potency and selectivity.
4. Evaluation of the safety and efficacy of the compound in clinical trials for the treatment of cancer, inflammation, and autoimmune diseases.
5. Investigation of the potential of the compound as a diagnostic tool for specific diseases.

Synthesis Methods

The synthesis of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline involves the reaction of 2-(chloromethyl)phenylmethanol with 2-(difluoromethylsulfonyl)aniline in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline has been extensively studied for its potential as a drug candidate for various diseases. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3S/c1-22-11-13-7-3-2-6-12(13)10-19-14-8-4-5-9-15(14)23(20,21)16(17)18/h2-9,16,19H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZKWMSSDYKLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CNC2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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